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molecular formula C8H5NO5 B082383 4-Nitrophenylglyoxylic acid CAS No. 14922-36-2

4-Nitrophenylglyoxylic acid

Cat. No. B082383
M. Wt: 195.13 g/mol
InChI Key: RREPYIWLDJQENS-UHFFFAOYSA-N
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Patent
US05614470

Procedure details

3 ml (6 mmol) of a 2N aqueous solution of sodium hydroxide were added to a solution of 651 mg (2.92 mmol) of ethyl 4-nitrophenylglyoxylate in methanol, and the resulting mixture was stirred overnight at room temperature. The reaction mixture was poured into 2N hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off, to give 0.8 g (quantitative yield) of 4-nitrophenylglyoxylic acid as a crude product.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
651 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:18])[C:13]([O:15]CC)=[O:14])=[CH:8][CH:7]=1)([O-:5])=[O:4].Cl>CO>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([C:12](=[O:18])[C:13]([OH:15])=[O:14])=[CH:10][CH:11]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
651 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 140.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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